Sodium 6-fluorohexanoate
Description
Sodium 6-fluorohexanoate is the sodium salt of 6-fluorohexanoic acid, a fluorinated carboxylic acid with the molecular formula C₆H₁₁FO₂ and SMILES notation O=C(O)CCCCCF . The fluorine atom is positioned at the terminal carbon of the hexanoic acid chain, distinguishing it from other fluorinated carboxylates. This compound is likely utilized in organic synthesis, pharmaceuticals, or isotopic labeling studies, analogous to other sodium carboxylates (e.g., sodium 6-hydroxyhexanoate-d6) .
Properties
CAS No. |
371-50-6 |
|---|---|
Molecular Formula |
C6H10FNaO2 |
Molecular Weight |
156.13 g/mol |
IUPAC Name |
sodium;6-fluorohexanoate |
InChI |
InChI=1S/C6H11FO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1 |
InChI Key |
IBHLFLUASNVUED-UHFFFAOYSA-M |
Canonical SMILES |
C(CCC(=O)[O-])CCF.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 6-fluorohexanoate can be synthesized through the neutralization of 6-fluorohexanoic acid with sodium hydroxide. The reaction typically involves dissolving 6-fluorohexanoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One common method is the continuous flow process, where 6-fluorohexanoic acid and sodium hydroxide are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-fluorohexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-fluorohexanoic acid.
Reduction: It can be reduced to form 6-fluorohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products Formed:
Oxidation: 6-fluorohexanoic acid.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexanoates, depending on the nucleophile used.
Scientific Research Applications
Sodium 6-fluorohexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is used in studies involving the metabolism of fluorinated fatty acids.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of sodium 6-fluorohexanoate involves its interaction with biological molecules. In biological systems, it can be metabolized to form fluoroacetate, which inhibits the enzyme aconitase in the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to various physiological effects.
Comparison with Similar Compounds
Sodium Fluoroacetate (C₂H₂FNaO₂)
- Structure : A short-chain fluorinated carboxylate with fluorine at the α-position.
- Key Differences: Toxicity: Sodium fluoroacetate is highly toxic, acting as a metabolic poison by inhibiting the citric acid cycle . In contrast, the longer carbon chain of sodium 6-fluorohexanoate may reduce acute toxicity due to slower metabolic activation. Applications: Sodium fluoroacetate is used as a rodenticide, whereas this compound’s applications are inferred to be research-oriented (e.g., isotopic labeling or polymer synthesis) .
Perfluorohexane Sulfonic Acid (PFHxS, C₆F₁₃SO₃H) and Salts
- Structure : A fully fluorinated sulfonic acid with a six-carbon chain.
- Key Differences: Persistence: PFHxS is a persistent organic pollutant (POP) due to strong C-F bonds and environmental stability, leading to global regulatory restrictions . This compound, with only one fluorine atom, is expected to degrade more readily. Functional Group: PFHxS is a sulfonate, whereas this compound is a carboxylate, influencing solubility and reactivity .
Sodium 6-Acetamidohexanoate (C₈H₁₄NNaO₃)
- Structure: A hexanoate derivative with an acetamido group at the 6-position.
- Biological Interactions: The acetamido group may enhance binding to proteins or enzymes, whereas the fluorine atom could alter electronic properties in synthetic intermediates .
Sodium 6-Hydroxyhexanoate-d6 (C₆H₅D₆NaO₃)
- Structure: A deuterated hydroxyhexanoate with a hydroxyl group at the 6-position.
- Key Differences: Isotopic Labeling: The deuterated form is used in metabolic tracing, whereas this compound’s fluorine could serve as a spectroscopic probe (e.g., in NMR) . Reactivity: The hydroxyl group participates in esterification or oxidation reactions, while fluorine is typically inert under similar conditions .
Comparative Data Table
Key Research Findings
- Synthetic Utility: The terminal fluorine in this compound can act as a leaving group in nucleophilic substitution reactions, a property less common in non-fluorinated analogs .
- Safety Profile: While sodium chloroacetate (C₂H₃ClO₂Na) requires stringent handling due to its reactivity, this compound’s longer chain may mitigate such risks .
Biological Activity
Sodium 6-fluorohexanoate is a compound of increasing interest in biological and pharmaceutical research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is a fluorinated fatty acid derivative, which impacts its solubility and biological interactions. Its molecular structure includes a six-carbon chain with a fluorine atom at the second position, influencing its reactivity and binding capabilities in biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Fatty Acid Metabolism : It may act as a substrate for acyl-CoA synthetases, influencing fatty acid metabolism and energy production.
- Cell Signaling Pathways : Research indicates that it could modulate signaling pathways involving peroxisome proliferator-activated receptors (PPARs), which are crucial for lipid metabolism and glucose homeostasis .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant effects on cellular metabolism. For instance:
- Cell Viability : A study demonstrated that varying concentrations of this compound influenced the viability of cultured cells, with higher concentrations leading to reduced cell proliferation .
| Concentration (mM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 5 | 75 |
| 10 | 50 |
In Vivo Studies
In vivo studies conducted on animal models have provided insights into the compound's safety and efficacy:
- Toxicity Assessment : Chronic toxicity studies in Sprague-Dawley rats indicated that this compound had a dose-dependent effect on survival rates, with significant decreases observed at higher doses .
| Dose (mg/kg/day) | Survival Rate (%) |
|---|---|
| Control | 100 |
| 5 | 90 |
| 30 | 80 |
| 200 | 22 |
Case Study: Metabolic Disorders
A case study explored the application of this compound in metabolic disorders. The compound was administered to mice with induced insulin resistance. Results showed improved insulin sensitivity and glucose tolerance compared to control groups. This suggests potential therapeutic benefits in managing metabolic diseases such as type 2 diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
